3.4‑Fold Higher 5‑HT1D Binding Affinity Compared to the 5‑Ethyl Analog
In cloned human 5‑HT1D receptor binding assays, 2‑(5‑isopropyl‑1H‑indol‑3‑yl)ethanamine exhibits a Ki of 1.10 nM , whereas the closest structural analog, 2‑(5‑ethyl‑1H‑indol‑3‑yl)ethanamine, shows a Ki of 3.70 nM under comparable conditions . This represents a 3.4‑fold improvement in affinity attributable solely to the isopropyl vs. ethyl substitution at the indole 5‑position.
| Evidence Dimension | 5‑HT1D receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | 2‑(5‑Ethyl‑1H‑indol‑3‑yl)ethanamine, Ki = 3.70 nM |
| Quantified Difference | 3.36‑fold higher affinity (ΔKi = 2.60 nM) |
| Conditions | Cloned human 5‑hydroxytryptamine 1D receptor, in vitro radioligand displacement assay (Eli Lilly/ChEMBL data) |
Why This Matters
The 3.4‑fold affinity gain ensures that the isopropyl analog provides superior signal‑to‑noise in 5‑HT1D receptor binding studies, reducing the required ligand concentration and minimizing off‑target interactions at higher doses.
- [1] BindingDB entry BDBM50073687, 2‑(5‑Isopropyl‑1H‑indol‑3‑yl)‑ethylamine, Ki = 1.10 nM at human 5‑HT1D receptor, curated by ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50073687 View Source
- [2] BindingDB entry BDBM50049086, 2‑(5‑Ethyl‑1H‑indol‑3‑yl)‑ethylamine, Ki = 3.70 nM at human 5‑HT1D receptor, source: J. Med. Chem. 1999, 42, 526–531. http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=5-hydroxytryptamine+receptor+1D&reactant2=BDBM50049086 View Source
